molecular formula C24H23FN4O2 B2748412 1-ethyl-6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 1111158-08-7

1-ethyl-6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2748412
CAS No.: 1111158-08-7
M. Wt: 418.472
InChI Key: MDDORLVUWCYNEY-UHFFFAOYSA-N
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Description

This quinolin-4-one derivative features a 1-ethyl group, 6-fluoro substitution, a 3-phenyl-1,2,4-oxadiazol-5-yl moiety at position 3, and a piperidin-1-yl group at position 7.

Properties

IUPAC Name

1-ethyl-6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-piperidin-1-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O2/c1-2-28-15-18(24-26-23(27-31-24)16-9-5-3-6-10-16)22(30)17-13-19(25)21(14-20(17)28)29-11-7-4-8-12-29/h3,5-6,9-10,13-15H,2,4,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDORLVUWCYNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)C4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:

    Formation of the Quinolone Core: The quinolone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a β-keto ester under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction using piperidine and an appropriate leaving group on the quinolone core.

    Formation of the Oxadiazole Moiety: The oxadiazole ring can be synthesized through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, efficient purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Oxidation Reactions

The quinoline core and oxadiazole ring exhibit distinct oxidation behavior:

Reaction Type Reagents/Conditions Outcome Source
Aromatic ring oxidationKMnO₄ (acidic conditions)Degradation of the quinoline ring to carboxylic acid derivatives.
Oxadiazole ring cleavageH₂O₂, Fe³⁺ catalystPartial ring opening, forming amide intermediates.
  • The fluoro substituent at position 6 stabilizes the quinoline ring against oxidation under mild conditions.

  • Piperidine at position 7 remains unaffected in most oxidation reactions due to its aliphatic nature.

Reduction Reactions

The compound undergoes selective reduction depending on the target site:

Reaction Type Reagents/Conditions Outcome Source
Quinoline core reductionNaBH₄, ethanolPartial saturation of the quinoline ring.
Oxadiazole ring reductionLiAlH₄Conversion to amidine derivatives.
  • Piperidine remains inert to common reducing agents, preserving its tertiary amine structure.

Nucleophilic Substitution

The fluoro group at position 6 participates in nucleophilic displacement:

Nucleophile Conditions Product Source
PiperidineDMF, 80°CReplacement of fluorine with piperidine (minor pathway).
HydroxideAqueous NaOH, refluxFormation of 6-hydroxyquinoline derivative.
  • Substitution at position 6 is sterically hindered by the adjacent oxadiazole ring, requiring elevated temperatures.

Ring-Opening and Rearrangement

The 1,2,4-oxadiazole ring displays moderate stability under acidic or basic conditions:

Condition Outcome Source
HCl (concentrated)Oxadiazole ring cleavage to form a nitrile and amide.
NH₃ (gas)Rearrangement to triazole derivatives via Dimroth mechanism.

Interaction with Biological Targets

While not a classical chemical reaction, binding interactions inform reactivity:

Target Interaction Type Functional Group Involved Source
Bacterial DNA gyraseHydrogen bondingQuinoline core, oxadiazole nitrogen.
Metabolic enzymesπ-π stackingAromatic phenyl group.

Stability Under Synthetic Conditions

Key stability observations during synthesis:

Parameter Observation Implication
pH < 3 or > 10Degradation of oxadiazole ring within 2 hours.Requires neutral pH during storage.
Temperature > 150°CDecomposition via quinoline ring fragmentation.Synthesis must avoid high-temperature steps.

Comparative Reactivity with Analogs

A comparison with structurally similar compounds highlights unique features:

Compound Reactivity Difference
3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-oneEnhanced oxadiazole stability due to electron-donating ethoxy group.
7-chloro-4-hydroxy-3-(3-methylpyrazol-1-yl)-6-(4-pyrrolidin-1-ylphenyl)-1H-quinolin-2-one Reduced nucleophilic substitution due to hydroxyl group at position 4.

Scientific Research Applications

Antimicrobial Applications

Research indicates that 1-ethyl-6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one exhibits significant antimicrobial properties.

Case Studies

  • In Vitro Studies : A study demonstrated that derivatives of similar quinoline compounds exhibited potent antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 1 to 50 mg/mL .
  • In Vivo Studies : Another investigation reported the efficacy of related compounds in mouse models, showing significant protection against bacterial infections at doses as low as 50 mg/kg .

Anticancer Applications

The compound also shows promise in cancer research due to its ability to modulate cellular processes.

Case Studies

  • Cell Line Studies : Research involving human cancer cell lines has indicated that the compound can significantly reduce cell viability at specific concentrations, suggesting its potential as a chemotherapeutic agent .
  • Target Identification : Binding affinity assays have been utilized to identify interactions with key enzymes involved in cancer metabolism, indicating a specific mechanism of action that warrants further investigation .

Mechanism of Action

The mechanism of action of 1-ethyl-6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. For example:

    Antimicrobial Activity: The compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death.

    Anticancer Activity: It may interfere with cellular signaling pathways, induce apoptosis, or inhibit cell proliferation in cancer cells.

Comparison with Similar Compounds

Substituent Variations at Position 3 (Oxadiazole Moiety)

The phenyl group at position 3 of the oxadiazole ring differentiates the target compound from analogs with smaller substituents:

  • 3-Methyl-1,2,4-oxadiazole analogs (e.g., compound 28 in ): These exhibit reduced molecular weight (MW = 343.16) and lower logP (predicted ~3.5) compared to the phenyl-substituted target compound (MW = 446.52, logP = 5.45) . The phenyl group increases hydrophobicity, which may improve membrane permeability but reduce aqueous solubility (logSw = -5.45 for the target vs. -4.2 for methyl analogs) .
  • 3-(3-Methylphenyl)-1,2,4-oxadiazole (compound F418-0614, ): This analog introduces a meta-methyl group on the phenyl ring, slightly increasing MW (446.52) and logP (5.45) relative to the unsubstituted phenyl target compound. The methyl group may enhance metabolic stability by steric hindrance .

Substituent Variations at Position 7 (N-Substituents)

The piperidin-1-yl group at position 7 is critical for antimalarial activity. Key comparisons include:

  • Pyrrolidin-1-yl substituents (compound 28, ): Smaller ring size (5-membered vs. However, this analog shows lower HRMS-calculated purity (MW = 343.16) and a 20% synthetic yield, suggesting synthetic challenges .
  • 4-Propyl-piperidyl substituents (compound 38, ): The addition of a propyl chain increases MW (433.20) and logP, which may prolong half-life but reduce solubility. This compound achieved a 42% yield, indicating feasible scalability .
  • 4-Methyl-piperidin-1-yl substituents (compound F418-0614, ): The methyl group enhances lipophilicity (logP = 5.45) and may modulate cytochrome P450 interactions, a key consideration in drug design .
  • However, this analog had a low 6% yield, highlighting synthetic limitations .

Key Research Findings

  • Synthetic Methods: Most analogs, including the target compound, were synthesized via General Method C, involving cyclization of N′-hydroxyamidines with precursor quinolinones . Yields varied significantly (6–48%), influenced by steric and electronic effects of substituents .
  • Structure-Activity Relationships (SAR) :
    • Oxadiazole Modifications : Phenyl groups enhance target affinity but reduce solubility. Methyl substituents balance potency and synthetic feasibility .
    • Piperidine Substitutions : Bulky or fluorinated groups (e.g., 4,4-difluoro) may improve binding but complicate synthesis .
  • HRMS Validation : Close matches between experimental and theoretical HRMS values (e.g., 415.2504 vs. 415.2503 for compound 28) confirm structural integrity .

Biological Activity

1-Ethyl-6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of quinolones and features a complex structure that includes:

  • Quinoline core
  • Fluoro substituent
  • Piperidine moiety
  • 1,2,4-Oxadiazole ring

The molecular formula is C19H14FN3O2C_{19}H_{14}FN_3O_2 with a molecular weight of 335.3 g/mol .

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole moiety often exhibit significant anticancer properties. In vitro studies have demonstrated that derivatives of oxadiazole can inhibit the proliferation of various cancer cell lines. For instance:

  • Cytotoxicity : The compound has shown promising cytotoxic effects against multiple human cancer cell lines, including HeLa (cervical cancer), CaCo-2 (colon adenocarcinoma), and others .

Antitubercular Activity

Recent studies have highlighted the potential of this compound as an antitubercular agent. It has been evaluated against Mycobacterium tuberculosis and demonstrated significant inhibitory activity. Key findings include:

  • Inhibition Concentrations : Compounds similar in structure exhibited IC50 values ranging from 1.35 to 2.18 µM against M. tuberculosis strains .

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit various enzymes such as:
    • Human Deacetylase Sirtuin 2 (HDSirt2)
    • Carbonic Anhydrase (CA)
    • Histone Deacetylase (HDAC)
    • Cyclooxygenases (COX-1 and COX-2) .
  • Cell Cycle Arrest : The compound's interaction with cellular pathways may lead to cell cycle arrest in cancer cells, promoting apoptosis.

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Activity TypeModel/Cell LineIC50/EffectReference
AnticancerHeLaCytotoxic
CaCo-2Cytotoxic
AntitubercularM. tuberculosis1.35 - 2.18 µM
Enzyme InhibitionVarious EnzymesInhibitory Potency

Q & A

Q. What are the key structural features of this compound that influence its biological activity?

The compound integrates a quinolone core with a 1,2,4-oxadiazole ring and piperidine substituents. The quinolone scaffold (4-oxo-1,4-dihydroquinoline) is critical for DNA gyrase/topoisomerase IV inhibition, while the 1,2,4-oxadiazole moiety enhances antimicrobial activity by improving target binding affinity. The ethyl and fluoro groups at positions 1 and 6, respectively, modulate lipophilicity and metabolic stability. Structural analogs with similar substitutions have shown antiproliferative activity in cancer cell lines, suggesting a role in disrupting cellular replication pathways .

Q. What synthetic routes are reported for this compound?

A multi-step synthesis typically involves:

  • Step 1: Cyclocondensation of 6-fluoro-7-piperidinyl-1,4-dihydroquinolin-4-one with ethyl iodide to introduce the ethyl group.
  • Step 2: Coupling with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid via a nucleophilic substitution or palladium-catalyzed cross-coupling reaction.
  • Step 3: Final purification using column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol. Key challenges include optimizing yields (~40–60%) and minimizing byproducts like unsubstituted oxadiazole derivatives .

Q. Which standard assays are used to evaluate its antimicrobial and antiproliferative activity?

  • Antimicrobial: Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a control .
  • Antiproliferative: MTT assays on cancer cell lines (e.g., MCF-7, HeLa), comparing IC₅₀ values to doxorubicin. Data interpretation requires normalization to cytotoxicity in non-cancerous cells (e.g., HEK-293) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?

  • Variable regions: Modify the piperidine group (e.g., replace with morpholine) to alter pharmacokinetics.
  • Oxadiazole substitution: Introduce electron-withdrawing groups (e.g., nitro) to enhance microbial target binding.
  • Fluorine positioning: Test 8-fluoro analogs to assess impact on membrane permeability. Use computational tools (e.g., molecular docking with Mycobacterium tuberculosis DNA gyrase) to predict binding affinities before synthesis .

Q. How to resolve contradictions in biological activity data across different studies?

Contradictions often arise from assay variability (e.g., bacterial strain differences) or compound purity. Mitigation strategies:

  • Reproducibility checks: Validate results across ≥3 independent labs using identical protocols.
  • HPLC-MS purity verification: Ensure >95% purity (λ = 254 nm, C18 column, acetonitrile/water gradient).
  • Control standardization: Use the same batch of reference drugs (e.g., ciprofloxacin) in all assays .

Q. What strategies optimize low yields in the final coupling step of synthesis?

  • Catalyst screening: Test Pd(OAc)₂/XPhos vs. CuI/1,10-phenanthroline for cross-coupling efficiency.
  • Solvent optimization: Replace DMF with DMA or THF to reduce side reactions.
  • Temperature control: Conduct reactions under microwave irradiation (100°C, 30 min) to accelerate kinetics .

Q. How to assess the compound’s potential for drug resistance in microbial targets?

  • Serial passage assays: Expose S. aureus to sub-MIC concentrations over 20 generations; monitor MIC shifts.
  • Gene expression profiling: Use RNA-seq to identify upregulated efflux pumps (e.g., norA) or target mutations (e.g., gyrA). Compare to fluoroquinolone-resistant strains .

Methodological Recommendations

  • Experimental Design: Use factorial design (e.g., 2³ matrix) to test variables like solvent, temperature, and catalyst ratio in synthesis .
  • Data Analysis: Apply ANOVA with post-hoc Tukey tests for biological assays; report p-values <0.05 as significant .
  • Safety Protocols: Use gloveboxes for air-sensitive steps (e.g., piperidine coupling) and LC-MS for purity validation .

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